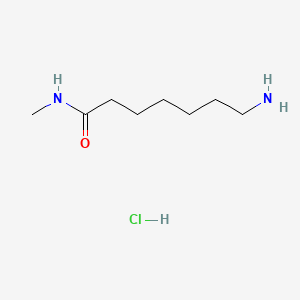

7-amino-N-methylheptanamidehydrochloride

Description

Contextual Overview of Amidic and Aminic Building Blocks in Contemporary Organic Synthesis

Amidic and aminic functionalities are cornerstones of contemporary organic synthesis, integral to the structure of a vast range of biologically active molecules and functional materials. The amide bond is the fundamental linkage in peptides and proteins, and its unique structural and electronic properties make it a common feature in many pharmaceuticals. The incorporation of an N-methyl group onto the amide nitrogen, as seen in 7-amino-N-methylheptanamide, can significantly influence the molecule's conformational preferences, proteolytic stability, and pharmacokinetic properties. researchgate.net N-methylation can enhance a peptide's bioavailability and resistance to enzymatic degradation. researchgate.net

Primary amines are also crucial functional groups, serving as key nucleophiles in a multitude of chemical transformations. They are fundamental building blocks for the synthesis of a wide array of more complex molecules, including heterocycles, polymers, and other pharmacologically relevant scaffolds. The presence of both an amine and an N-methylated amide in a single molecule, separated by a flexible aliphatic chain, offers a powerful platform for the construction of diverse molecular architectures.

Academic Rationale for In-depth Investigation of 7-amino-N-methylheptanamide hydrochloride

The academic interest in a molecule like 7-amino-N-methylheptanamide hydrochloride stems from its bifunctional nature. The presence of two distinct reactive sites, the primary amine and the N-methyl amide, allows for selective chemical modifications, making it a valuable synthon. The seven-carbon linker provides significant conformational flexibility, which can be exploited in the design of macrocycles or as a spacer in linker-based applications, such as in the development of proteolysis-targeting chimeras (PROTACs) or other molecular probes.

Scope and Objectives of Scholarly Inquiry into 7-amino-N-methylheptanamide hydrochloride

The scholarly inquiry into 7-amino-N-methylheptanamide hydrochloride would likely encompass several key objectives. A primary goal would be the development of efficient and scalable synthetic routes to this compound. This could involve the N-methylation of a suitable 7-aminoheptanamide (B3196262) precursor or the amidation of 7-aminoheptanoic acid with methylamine (B109427).

A second objective would be the thorough characterization of its physicochemical properties, including its solubility, pKa values, and conformational landscape. This data is essential for predicting its behavior in different chemical environments and for designing its applications.

Predicted Physicochemical Properties

Below is a table of predicted physicochemical properties for 7-amino-N-methylheptanamide. These values are estimates based on the compound's structure and data from similar molecules, as specific experimental data is not available in the cited literature.

| Property | Predicted Value |

| Molecular Formula | C8H19ClN2O |

| Molecular Weight | 194.70 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and polar organic solvents |

| pKa (Amine) | ~10.5 |

| pKa (Amide) | ~17 (N-H proton) |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H19ClN2O |

|---|---|

Molecular Weight |

194.70 g/mol |

IUPAC Name |

7-amino-N-methylheptanamide;hydrochloride |

InChI |

InChI=1S/C8H18N2O.ClH/c1-10-8(11)6-4-2-3-5-7-9;/h2-7,9H2,1H3,(H,10,11);1H |

InChI Key |

OEONOYCQQPOLBI-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)CCCCCCN.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 7 Amino N Methylheptanamidehydrochloride

Established Synthetic Pathways and Historical Context

The historical synthesis of molecules like 7-amino-N-methylheptanamide hydrochloride relies on well-established, robust chemical transformations that prioritize reliability and yield, often involving multiple steps of protection, activation, and deprotection.

Classical Approaches to Heptanamide (B1606996) and Aminomethyl Alkane Architectures

Classical synthetic strategies for constructing the 7-amino-N-methylheptanamide backbone typically begin with a bifunctional C7 precursor, such as 7-aminoheptanoic acid or a derivative thereof. biosynth.compolymer-books.com A common and logical pathway involves the protection of the more reactive primary amine, followed by the formation of the amide bond, and concluding with deprotection.

A representative classical synthesis can be outlined as follows:

N-Protection: The synthesis would commence with the protection of the primary amino group of 7-aminoheptanoic acid. Standard protecting groups like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are employed to prevent the amine from reacting in subsequent steps.

Carboxylic Acid Activation: The carboxylic acid moiety is then activated to facilitate nucleophilic attack by methylamine (B109427). The most conventional method is the conversion of the carboxylic acid to a highly reactive acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.

Amide Formation: The resulting acyl chloride is then reacted with methylamine (CH₃NH₂) in the presence of a base to form the desired N-methyl amide bond.

Deprotection: The final step involves the removal of the N-protecting group. For a Boc group, this is typically achieved under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid), which can concurrently form the desired hydrochloride salt.

An alternative classical route might start from 7-bromoheptanoic acid. In this approach, the N-methyl amide is formed first, followed by the introduction of the amino group via nucleophilic substitution of the bromide with an azide, and subsequent reduction. While effective, these classical methods often suffer from poor atom economy, generating significant stoichiometric waste from activating and protecting group reagents.

| Step | Transformation | Typical Reagents | Purpose |

| 1 | N-Protection of 7-aminoheptanoic acid | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | To prevent the primary amine from reacting during amidation. |

| 2 | Carboxylic Acid Activation | Thionyl chloride (SOCl₂) | To create a highly reactive acyl chloride for amidation. |

| 3 | Amidation | Methylamine (CH₃NH₂) | To form the N-methyl amide bond. |

| 4 | Deprotection & Salt Formation | Hydrochloric Acid (HCl) | To remove the Boc protecting group and form the final hydrochloride salt. |

Formation of the Amine Hydrochloride Salt

The final step in many synthetic preparations of amine-containing compounds is the formation of a salt, most commonly a hydrochloride salt. This is a straightforward acid-base reaction where the free primary amine of 7-amino-N-methylheptanamide, which is basic due to the lone pair of electrons on the nitrogen atom, reacts with hydrochloric acid (HCl). youtube.com

During this reaction, the nitrogen atom is protonated by the acid, forming a positively charged ammonium (B1175870) cation (R-NH₃⁺), with the chloride ion (Cl⁻) serving as the counterion. youtube.com This transformation from a covalent compound to an ionic salt has several practical advantages. Hydrochloride salts are typically crystalline solids that are easier to handle, purify via recrystallization, and store than their often oily or liquid free-base counterparts. youtube.comacs.org Furthermore, the salt form generally confers greater stability and significantly increases water solubility, which is a critical property for many applications. google.com The formation of the salt can be achieved by treating a solution of the free amine in an organic solvent with a solution of HCl in water or an organic solvent, or with gaseous HCl. google.com

Modern and Sustainable Synthetic Strategies

Contemporary synthetic chemistry emphasizes the development of more efficient and environmentally benign processes. These strategies focus on catalytic methods to improve atom economy and the use of green reagents to minimize hazardous waste.

Catalytic Synthesis: Homogeneous and Heterogeneous Catalysis

Modern approaches to amide bond formation seek to avoid the use of stoichiometric activating agents by employing catalysts. Direct catalytic amidation, where a carboxylic acid and an amine are condensed directly with the removal of water, is a highly atom-economical method. dur.ac.uk Various Lewis acid catalysts, including those based on boron and titanium, have been shown to effectively promote the direct amidation of both simple and functionalized carboxylic acids, including unprotected amino acids. nih.govresearchgate.netencyclopedia.pubresearchgate.net In the context of 7-amino-N-methylheptanamide, a protected 7-aminoheptanoic acid could be directly coupled with methylamine using such a catalytic system, bypassing the need to form a highly reactive intermediate like an acyl chloride.

Iridium-based catalysts, while noted for C-H amidation in specific contexts, are more broadly applicable and highly efficient in the synthesis of aliphatic amines through other pathways. acs.org One powerful strategy is the "borrowing hydrogen" methodology, where an iridium catalyst facilitates the alkylation of an amine with an alcohol, producing only water as a byproduct. acs.org Another significant application is in the direct reductive amination of ketones with aliphatic amines, a transformation that was historically challenging but has been achieved with unique iridium catalysts, offering a 100% atom-economical route to complex amines. univ-rennes.frglobethesis.com A hypothetical catalytic route to the target molecule could involve the iridium-catalyzed reductive amination of a suitable keto-amide precursor, showcasing the power of modern catalysis to construct C-N bonds efficiently.

| Catalytic Method | Description | Potential Application to Target Synthesis | Advantages |

| Direct Amidation | Lewis acid (e.g., Boron, Titanium) catalyzed condensation of a carboxylic acid and an amine. researchgate.netencyclopedia.pub | Direct coupling of 7-aminoheptanoic acid (N-protected) with methylamine. | High atom economy, avoids stoichiometric activators. |

| Reductive Amination | Iridium-catalyzed reaction of a ketone and an amine under a hydrogen source. univ-rennes.fr | Reaction of a keto-amide precursor with an ammonia (B1221849) source to form the primary amine. | High efficiency and atom economy, water is the only byproduct. |

| Amine Alkylation | Iridium-catalyzed "borrowing hydrogen" reaction between an amine and an alcohol. acs.org | Could be envisioned in multi-step syntheses of precursors. | Green pathway with high selectivity. |

Green Chemistry Principles in 7-amino-N-methylheptanamide hydrochloride Production

Adherence to green chemistry principles is crucial for modern, sustainable chemical production. Key areas of improvement include the choice of reagents, the use of catalysts, and the implementation of safer reaction conditions.

A prime example of a green reagent is dimethyl carbonate (DMC), which serves as an environmentally benign alternative to toxic and hazardous methylating agents like methyl iodide and dimethyl sulfate. DMC is non-toxic, and its use in methylation reactions, often under catalytic conditions, avoids the production of stoichiometric salt waste. unive.itnih.gov While selective N-monomethylation of primary amines with DMC can be challenging due to the higher reactivity of the secondary amine product, various catalytic systems, including zeolites and bimetallic nanoparticles, have been developed to control this selectivity. unive.itnih.govmit.edu The reaction of aliphatic amines with DMC can be efficiently catalyzed by NaY faujasite, provided that the CO₂ byproduct is removed to drive the reaction towards methylation over carbamate (B1207046) formation. unive.it

Biocatalysis offers another powerful green strategy. Enzymes, such as lipases, can catalyze the formation of amide bonds under very mild conditions (neutral pH, room temperature) in green solvents like cyclopentyl methyl ether. nih.gov This enzymatic approach provides excellent yields and conversions without the need for extensive purification and avoids the use of harsh reagents and protecting groups. nih.govnih.gov The synthesis of 7-amino-N-methylheptanamide could potentially be achieved by the lipase-catalyzed condensation of a 7-aminoheptanoic acid ester with methylamine.

| Green Reagent/Method | Traditional Counterpart | Key Advantages |

| Dimethyl Carbonate (DMC) | Methyl Iodide, Dimethyl Sulfate | Non-toxic, biodegradable, avoids inorganic salt waste. |

| Biocatalysis (e.g., Lipase) nih.gov | Stoichiometric Coupling Reagents | Mild reaction conditions, high selectivity, biodegradable catalyst, green solvents. |

| Direct Catalytic Amidation dur.ac.uk | Acyl Chlorides + Base | High atom economy, reduces stoichiometric waste. |

Advanced Structural and Spectroscopic Investigations of 7 Amino N Methylheptanamidehydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Configurational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. A full analysis of 7-amino-N-methylheptanamide hydrochloride would involve a suite of one-dimensional and two-dimensional NMR experiments.

Application of Advanced NMR Techniques (e.g., NOESY, COSY, HSQC for structural relationships)

To unambiguously assign proton and carbon signals and to map out the connectivity and spatial relationships within the molecule, a series of 2D NMR experiments would be required.

COSY (Correlation Spectroscopy): This experiment would establish the proton-proton coupling network, confirming the connectivity of the methylene (B1212753) groups in the heptanamide (B1606996) backbone.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is critical for determining through-space proximity between protons. For a flexible molecule, averaged NOEs could indicate which protons are, on average, closer to each other, providing valuable clues about the dominant solution-state conformations.

Without access to the raw data from these experiments, a detailed structural and conformational analysis is impossible.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides precise information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Analysis of Crystal Packing and Intermolecular Interactions

A crystal structure of 7-amino-N-methylheptanamide hydrochloride would reveal how the individual molecules pack together in the crystal lattice. Key features of interest would be the hydrogen bonding network involving the protonated amine, the amide group (both the N-H and C=O), and the chloride counter-ion. These interactions are fundamental to the stability of the crystal structure. The conformation of the heptyl chain in the solid state could also be definitively determined. No crystallographic reports for this compound are available in the primary scientific databases.

Polymorphism Studies

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties. Studies to investigate polymorphism would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures) and analyzing the resulting solids by techniques such as X-ray powder diffraction (XRPD). There is no information to suggest whether 7-amino-N-methylheptanamide hydrochloride exhibits polymorphism.

Mass Spectrometry (MS) for Fragmentation Pathway Studies and Isotopic Labeling

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, which helps in determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry would be used to confirm the molecular formula of 7-amino-N-methylheptanamide hydrochloride.

Fragmentation pathway studies, typically conducted using tandem mass spectrometry (MS/MS), would provide structural information by breaking the molecule into smaller, charged fragments. For this compound, characteristic fragmentation would be expected, such as alpha-cleavage adjacent to the amine and amide functionalities. The resulting fragmentation pattern serves as a molecular fingerprint.

Isotopic labeling, where atoms like ¹²C or ¹⁴N are replaced with their heavier isotopes (¹³C or ¹⁵N), is a valuable tool in mechanistic studies and quantitative analysis. In NMR, it can simplify spectra or enable specific experiments. In mass spectrometry, it creates a distinct mass shift that aids in tracking molecules and fragments. No mass spectra or isotopic labeling studies for 7-amino-N-methylheptanamide hydrochloride have been reported in the literature.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. nih.gov By measuring the mass-to-charge ratio (m/z) with very high accuracy, typically to within a few parts per million (ppm), HRMS allows for the calculation of a precise molecular formula. thermofisher.comresearchgate.net For 7-amino-N-methylheptanamide hydrochloride, this technique is crucial for confirming its identity and purity.

In a typical analysis, the compound is introduced into the mass spectrometer, often using techniques like electrospray ionization (ESI), and the mass of the protonated molecule [M+H]⁺ is measured. nih.gov The high resolving power of instruments such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers enables the differentiation of ions with very similar nominal masses. nih.gov

Illustrative High-Resolution Mass Spectrometry Data for 7-amino-N-methylheptanamide

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analyte | 7-amino-N-methylheptanamide |

| Theoretical m/z of [M+H]⁺ (C₈H₁₉N₂O⁺) | 159.1492 |

| Measured m/z | 159.1495 |

| Mass Accuracy (ppm) | 1.88 |

| Molecular Formula Confirmation | Confirmed |

This table presents hypothetical data for illustrative purposes.

Tandem Mass Spectrometry for Structural Elucidation of Fragments

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a specific precursor ion and analyzing the resulting product ions. nih.gov This method provides valuable information about the connectivity of atoms within the molecule. For 7-amino-N-methylheptanamide, MS/MS can be used to confirm the sequence of the heptanamide backbone and the positions of the amino and N-methyl groups.

In an MS/MS experiment, the protonated molecule of 7-amino-N-methylheptanamide ([M+H]⁺) is first isolated. This precursor ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, leading to fragmentation. nih.gov The resulting fragment ions are then analyzed in a second mass analyzer. The fragmentation patterns are predictable and characteristic of the molecule's structure. unito.itmdpi.com

Predicted Fragmentation Pathways of Protonated 7-amino-N-methylheptanamide

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 159.15 | 142.12 | NH₃ | Loss of the primary amine group |

| 159.15 | 130.13 | H₂N-CH₃ | Cleavage of the amide C-N bond |

| 159.15 | 86.09 | C₄H₉NO | Cleavage of the alkyl chain |

| 159.15 | 73.06 | C₅H₁₀O | Cleavage adjacent to the amide |

| 159.15 | 44.05 | C₇H₁₃O | Loss of the N-methyl group and carbonyl |

This table contains predicted data based on common fragmentation patterns of similar molecules.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Hydrogen Bonding Networks

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.net These methods are based on the principle that molecular bonds vibrate at specific frequencies.

For 7-amino-N-methylheptanamide hydrochloride, IR and Raman spectroscopy can identify the characteristic vibrational modes of the primary amine (NH₂), the secondary amide (N-H and C=O), and the alkyl (C-H) groups. scirp.orgscirp.org The positions and shapes of these vibrational bands can also reveal the extent and strength of hydrogen bonding within the crystal lattice or in solution. nih.gov The presence of the hydrochloride salt will influence the vibrational frequencies of the amine group, which will exist in its protonated form (NH₃⁺).

Characteristic Vibrational Frequencies for 7-amino-N-methylheptanamide hydrochloride

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3300 - 3100 |

| C-H (Alkyl) | Stretching | 2950 - 2850 |

| C=O (Amide) | Stretching | 1680 - 1630 |

| N-H (Amide) | Bending | 1570 - 1515 |

| N-H (Ammonium) | Bending | ~1600 & ~1500 |

| C-N | Stretching | 1290 - 1020 |

This table provides expected ranges for the vibrational frequencies.

Computational Chemistry and Molecular Modeling of 7-amino-N-methylheptanamide hydrochloride

Computational chemistry and molecular modeling offer powerful tools to complement experimental data and provide deeper insights into the structure, properties, and behavior of molecules at the atomic level.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.netmdpi.com By solving the Schrödinger equation within the DFT framework, various molecular properties can be calculated with high accuracy. sciforum.netnih.govresearchgate.net

For 7-amino-N-methylheptanamide hydrochloride, DFT calculations can be employed to:

Optimize the molecular geometry to find the most stable conformation.

Calculate the vibrational frequencies to aid in the interpretation of experimental IR and Raman spectra.

Determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into the molecule's reactivity.

Predict NMR chemical shifts.

Illustrative DFT Calculated Properties of 7-amino-N-methylheptanamide

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 3.2 D |

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solution Behavior

For 7-amino-N-methylheptanamide hydrochloride, MD simulations can be used to:

Explore the conformational landscape of the flexible alkyl chain.

Study the hydration shell and interactions with water molecules in an aqueous environment.

Investigate the dynamics of hydrogen bonding networks.

Quantum Mechanical/Molecular Mechanical (QM/MM) Calculations for Hybrid System Analysis

Quantum Mechanical/Molecular Mechanical (QM/MM) calculations are a hybrid approach that combines the accuracy of quantum mechanics with the efficiency of molecular mechanics. mdpi.com In this method, a small, chemically active region of a large system is treated with a high-level QM method, while the remainder of the system is described by a more computationally efficient MM force field.

For 7-amino-N-methylheptanamide hydrochloride, QM/MM calculations could be particularly useful for studying its interaction with a larger biological system, such as a protein binding pocket. The ligand and the key interacting residues of the protein would be treated at the QM level, while the rest of the protein and solvent would be treated with MM.

Chemical Reactivity and Derivatization Strategies for 7 Amino N Methylheptanamidehydrochloride

Reactions at the Amine Functionality

The primary amine is a versatile nucleophilic center, enabling a wide range of derivatization reactions once liberated from its hydrochloride salt form.

Acylation: The primary amine of 7-amino-N-methylheptanamide can be readily acylated by reaction with various acylating agents, such as acyl chlorides, anhydrides, and esters, to form new amide linkages. ncert.nic.inyoutube.com This nucleophilic substitution reaction is typically carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to neutralize the liberated acid (e.g., HCl) and drive the reaction to completion. mnstate.eduncert.nic.in The use of potassium acyltrifluoroborates under acidic aqueous conditions also presents a modern, chemoselective method for acylating primary amines. nih.govorganic-chemistry.org These reactions are fundamental for building more complex molecular architectures, including peptides and other bioactive compounds.

Alkylation: The primary amine can also undergo N-alkylation with alkyl halides. This reaction proceeds via a nucleophilic substitution (SN2) mechanism. mnstate.edu Controlling the degree of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the starting primary amine, potentially leading to polyalkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. mnstate.eduncert.nic.in To achieve mono-alkylation, a large excess of the initial amine can be used. mnstate.edu Catalytic methods, such as borrowing hydrogen strategies using ruthenium or iridium catalysts and alcohols as alkylating agents, offer more atom-economical and selective pathways for N-alkylation. researchgate.netrug.nl

| Reaction Type | Reagent | Typical Conditions | Product Class |

|---|---|---|---|

| Acylation | Acyl Chloride (R-COCl) | Pyridine or Triethylamine, Aprotic Solvent | N-Acyl-7-amino-N-methylheptanamide |

| Acylation | Acid Anhydride ((RCO)₂O) | Base (e.g., Pyridine), Aprotic Solvent | N-Acyl-7-amino-N-methylheptanamide |

| Alkylation | Alkyl Halide (R-X) | Base (e.g., K₂CO₃), Polar Aprotic Solvent (e.g., DMF) | N-Alkyl-7-amino-N-methylheptanamide |

| Catalytic Alkylation | Alcohol (R-OH) | Ru or Ir catalyst, Heat | N-Alkyl-7-amino-N-methylheptanamide |

The primary amine functionality can condense with carbonyl compounds, specifically aldehydes and ketones, to form imines, commonly known as Schiff bases. nih.gov This reaction is typically catalyzed by acid and involves the removal of water to drive the equilibrium toward the product. mnstate.edu The formation of the C=N double bond is a reversible process. Schiff bases are valuable intermediates in organic synthesis, for instance, in the synthesis of novel heterocyclic compounds or as ligands for metal complexes. researchgate.net Glycine Schiff bases, for example, are used as substrates in asymmetric aldol (B89426) reactions for producing β-hydroxy α-amino acids. nih.gov

| Reactant | Conditions | Product |

|---|---|---|

| Aldehyde (R-CHO) | Acid catalyst (e.g., p-TsOH), Dean-Stark trap | N-Alkylidene-7-amino-N-methylheptanamide |

| Ketone (R₂C=O) | Acid catalyst, Removal of water | N-Dialkylidene-7-amino-N-methylheptanamide |

Reactions at the Amide Functionality

The secondary N-methylamide is a robust functional group, generally less reactive than the primary amine. However, it can undergo transformations under more forcing conditions.

Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or alkaline conditions, typically requiring heat. chemguide.co.uk Acid-catalyzed hydrolysis yields a carboxylic acid (7-aminoheptanoic acid) and an amine salt (methylammonium chloride). chemguide.co.ukyoutube.com Base-catalyzed hydrolysis, using a strong base like sodium hydroxide (B78521), produces a carboxylate salt (sodium 7-aminoheptanoate) and a free amine (methylamine). chemguide.co.ukyoutube.com The mechanism of alkaline hydrolysis involves the nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. arkat-usa.org

Transamidation: This reaction involves the exchange of the amine portion of the amide with another amine. Direct transamidation is often difficult due to the stability of the amide bond and requires a catalyst, such as metal complexes, to activate the amide. nih.gov This method allows for the synthesis of new amides from existing ones without proceeding through a carboxylic acid intermediate.

| Reaction Type | Conditions | Products |

|---|---|---|

| Acid Hydrolysis | Aqueous Acid (e.g., HCl), Heat | 7-aminoheptanoic acid hydrochloride and Methylammonium chloride |

| Alkaline Hydrolysis | Aqueous Base (e.g., NaOH), Heat | Sodium 7-aminoheptanoate and Methylamine (B109427) |

| Transamidation | Amine (R₂NH), Metal catalyst, Heat | 7-amino-N,N-dialkylheptanamide and Methylamine |

The reduction of the amide carbonyl group (C=O) to a methylene (B1212753) group (CH₂) transforms the amide into an amine. This is a common transformation in organic synthesis. echemi.com Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required to achieve this conversion, which would result in the formation of N¹,N⁸-dimethyl-1,8-octanediamine. echemi.com Given the presence of the primary amine, protection strategies might be necessary to avoid side reactions, although LiAlH4 can reduce amides in the presence of other functional groups.

More selective reduction protocols have been developed. For example, the use of SmI2/amine/H2O can reduce amides to alcohols via selective C-N bond cleavage, a transformation that is typically challenging. nih.govacs.org Additionally, certain catalytic systems, such as those using Schwartz's reagent (Cp2Zr(H)Cl) and a silane, can selectively reduce secondary amides to imines, avoiding overreduction to the amine. strath.ac.uk These advanced methods offer greater control over the reaction outcome.

Applications of 7 Amino N Methylheptanamidehydrochloride As a Chemical Building Block

Role in the Total Synthesis of Complex Organic Molecules

Extensive searches of the scientific literature and chemical databases have revealed no specific examples of the direct application of 7-amino-N-methylheptanamide hydrochloride in the total synthesis of complex organic molecules. The following sections describe the potential, yet currently undocumented, roles this compound could theoretically play based on its structural features—a primary amine, a secondary N-methyl amide, and a flexible seven-carbon chain.

Precursor for Macrocyclic Systems

There is no specific information in the public domain detailing the use of 7-amino-N-methylheptanamide hydrochloride as a precursor for macrocyclic systems. However, its bifunctional nature, possessing a primary amine and a secondary amide, suggests its potential utility in the construction of macrolactams. In principle, the primary amino group could be involved in cyclization reactions, such as amide bond formation with a carboxylic acid terminus of a linear precursor, to form a large ring structure. The N-methyl group on the amide could influence the conformational properties of the resulting macrocycle, a feature that is often manipulated in the design of synthetic macrocycles to enhance their biological activity or receptor binding affinity.

Strategies for peptide macrocyclization often involve the formation of an amide bond to close the ring, a reaction for which 7-amino-N-methylheptanamide hydrochloride possesses a suitable functional group. The long aliphatic chain could also provide flexibility to the macrocyclic backbone.

Intermediate in Heterocyclic Compound Synthesis

No specific instances of 7-amino-N-methylheptanamide hydrochloride serving as an intermediate in heterocyclic compound synthesis have been documented in the available literature. Theoretically, the primary amino group is a versatile functional handle that could participate in various cyclization reactions to form nitrogen-containing heterocycles. For example, it could react with diketones, ketoesters, or other electrophilic partners to form heterocycles such as pyrroles, pyridines, or larger ring systems. The heptanamide (B1606996) backbone could be incorporated into the heterocyclic structure or act as a substituent influencing the compound's physical and chemical properties. The synthesis of nitrogen-containing heterocycles is a significant area of organic chemistry due to their prevalence in pharmaceuticals and other functional materials. openmedicinalchemistryjournal.comnih.gov

Integration into Natural Product Synthetic Pathways

The integration of 7-amino-N-methylheptanamide hydrochloride into the synthetic pathways of natural products has not been reported in the scientific literature. Many natural products, particularly alkaloids and polyketides, feature long-chain amino-functionalized moieties. The structure of 7-amino-N-methylheptanamide hydrochloride could potentially be incorporated as a fragment in the total synthesis of such molecules. nih.govresearchgate.netoapen.org The N-methyl amide is a common motif in a variety of natural products, often contributing to their bioactivity and metabolic stability.

Utilization in Supramolecular Chemistry and Materials Science

There is a lack of specific research on the utilization of 7-amino-N-methylheptanamide hydrochloride in supramolecular chemistry and materials science. The potential applications discussed below are based on the general principles of molecular self-assembly and polymer chemistry, considering the functional groups present in the molecule.

Design of Self-Assembling Systems

While no studies have been published on the self-assembling properties of 7-amino-N-methylheptanamide hydrochloride, its amphiphilic character, combining a polar head group (amine and amide) and a nonpolar alkyl chain, suggests a potential for self-assembly in solution. Such molecules can form various supramolecular structures, such as micelles, vesicles, or nanofibers, driven by non-covalent interactions like hydrogen bonding and hydrophobic effects. The primary amine and the N-methyl amide group can participate in hydrogen bonding, which is a key driving force in the self-assembly of many amino acid and peptide-based materials. researchgate.netnih.govmdpi.commdpi.com

Interactive Table: Potential Non-Covalent Interactions in the Self-Assembly of 7-amino-N-methylheptanamide hydrochloride

| Interaction Type | Involving Functional Group(s) | Potential Role in Self-Assembly |

| Hydrogen Bonding | Primary Amine, N-Methyl Amide | Directional interactions leading to ordered structures. |

| Hydrophobic Interactions | Heptyl Chain | Driving force for aggregation in aqueous media. |

| Van der Waals Forces | Heptyl Chain | Non-specific attractions contributing to packing. |

Incorporation into Polymeric Architectures

There are no reports of 7-amino-N-methylheptanamide hydrochloride being incorporated into polymeric architectures. In theory, the primary amino group allows it to be used as a monomer or a functional side chain in polymerization reactions. For instance, it could be used in the synthesis of polyamides through condensation polymerization with dicarboxylic acids. The resulting polymers would have N-methyl amide moieties and alkyl chains as part of their structure, which could influence their thermal properties, solubility, and potential for forming higher-order structures. Polyamides and poly(amino acid)s are important classes of polymers with a wide range of applications, including in drug delivery and as biomaterials. researchgate.net

Application in Ligand Design for Organometallic Catalysis

While specific studies detailing the use of 7-amino-N-methylheptanamide hydrochloride in ligand design for organometallic catalysis are not prevalent in publicly available literature, its structural motifs are highly relevant to this field. Amino acids and their derivatives are widely employed as chiral ligands in transition metal catalysis. mdpi.com The design of effective catalysts often involves the strategic use of electronic and steric effects to control the thermodynamics and kinetics of ligand substitution and redox reactions of metal ions.

The N-methylated amine and the amide functionality in 7-amino-N-methylheptanamide hydrochloride can act as coordination sites for metal centers. The N-methylation can influence the electron-donating ability of the nitrogen atom and create a specific steric environment around the metal, which can be crucial for achieving high enantioselectivity in asymmetric catalysis. acs.org For instance, amino acid-derived ligands are instrumental in palladium-catalyzed cross-coupling reactions and copper-catalyzed asymmetric conjugate additions. mdpi.com

The flexible heptanamide chain allows for the synthesis of pincer-type ligands or ligands that can adopt specific conformations to create a well-defined catalytic pocket. The development of organometallic reagents from amino acids has been a successful strategy for the stereocontrolled synthesis of non-natural amino acid derivatives. bath.ac.uk By extension, 7-amino-N-methylheptanamide hydrochloride could be a valuable precursor for developing novel ligands with tailored properties for various catalytic transformations, including hydrogenation, C-H functionalization, and cross-coupling reactions. mdpi.comnih.gov

Use in Peptide and Peptidomimetic Synthesis (as an unnatural amino acid derivative)

The incorporation of unnatural amino acids into peptides is a powerful strategy to enhance their therapeutic properties. nbinno.com 7-amino-N-methylheptanamide hydrochloride, as an unnatural N-methylated amino acid derivative, is a prime candidate for use in peptide and peptidomimetic synthesis. cpcscientific.com

N-methylation of amino acids is a common modification found in naturally occurring bioactive peptides and is known to confer several advantageous properties. researchgate.netnih.gov These include increased resistance to enzymatic degradation by proteases, improved membrane permeability and oral bioavailability due to increased lipophilicity, and constrained conformational flexibility. researchgate.netnih.govnih.gov This conformational constraint can lock a peptide into its bioactive conformation, leading to enhanced potency and selectivity for its target receptor. researchgate.netnih.gov

The incorporation of N-methylated amino acids can be challenging due to steric hindrance during peptide coupling reactions. nih.gov However, various synthetic methodologies have been developed to efficiently incorporate these building blocks into peptide chains, both in solution-phase and solid-phase peptide synthesis. nih.govmonash.edu

The use of 7-amino-N-methylheptanamide hydrochloride in peptidomimetic design can lead to novel structures with improved pharmacokinetic profiles. researchgate.net Peptidomimetics aim to mimic the structure and function of natural peptides while overcoming their inherent limitations as drug candidates. nih.gov The flexible, N-methylated backbone of this compound can be integrated into peptide sequences to modulate their structure and biological activity. researchgate.netmdpi.com For example, N-alkylated amino acids are used to scan for functionally important amino acid positions and to prevent proteolysis. nih.gov

Table of Research Findings on N-Methylated Amino Acids in Peptidomimetics:

| Property Enhanced by N-Methylation | Observation | Relevant Compounds/Peptide Classes |

| Proteolytic Stability | Increased resistance to enzymatic degradation. researchgate.netnih.gov | Antimicrobial peptides, therapeutic peptides. mdpi.com |

| Membrane Permeability | Improved ability to cross cell membranes. researchgate.net | Orally bioavailable peptide drugs. |

| Conformational Rigidity | N-methylation restricts backbone rotation, favoring specific secondary structures. researchgate.netnih.gov | Cyclic peptides, enzyme inhibitors. nih.gov |

| Receptor Binding Affinity | Can lead to higher potency and selectivity by locking the peptide in its bioactive conformation. researchgate.net | Receptor antagonists and agonists. nih.gov |

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

Development of Highly Sensitive Chromatographic Techniques (e.g., HPLC, GC-MS, LC-MS/MS) for Purity Assessment and Complex Mixture Analysis

Chromatographic methods are fundamental for the separation, identification, and quantification of 7-amino-N-methylheptanamide hydrochloride.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile compounds like 7-amino-N-methylheptanamide hydrochloride. Due to the lack of a strong chromophore in the molecule, detection often requires derivatization. shimadzu.com Pre-column derivatization with reagents that introduce a fluorescent or UV-absorbing tag to the primary amino group is a common strategy. thermofisher.comnih.gov Reagents such as o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and 5-dimethylaminonaphthalene-1-sulfonyl chloride (dansyl chloride) are frequently employed for the derivatization of primary and secondary amines. thermofisher.comrsc.org The resulting derivatives can be separated on reversed-phase columns (e.g., C18) and detected with high sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the volatility of 7-amino-N-methylheptanamide hydrochloride needs to be increased. This is typically achieved through derivatization of the polar amino and amide groups. While direct analysis of some amides by GC-MS is possible, derivatization often leads to better peak shapes and lower detection limits. google.comatlantis-press.com The resulting mass spectra provide valuable structural information, aiding in the unequivocal identification of the compound. researchgate.netresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the gold standard for the quantitative analysis of small molecules in complex biological matrices due to its high selectivity and sensitivity. researchgate.netnih.gov This technique can often be used without derivatization, as the mass spectrometer can selectively detect the protonated molecule and its fragments. For 7-amino-N-methylheptanamide hydrochloride, a precursor ion (the protonated molecule) would be selected in the first mass analyzer, fragmented, and a specific product ion would be monitored in the second mass analyzer (Selected Reaction Monitoring or SRM). This approach minimizes interference from matrix components and allows for quantification at very low concentrations. researchgate.netresearchgate.net A combination of hydrophilic interaction liquid chromatography (HILIC) and reversed-phase (RP) chromatography can be effective for analyzing related polar metabolites. oup.com

| Technique | Typical Column | Mobile Phase/Carrier Gas | Derivatization Agent | Detection Method | Key Advantages |

|---|---|---|---|---|---|

| HPLC | Reversed-Phase C18 | Acetonitrile/Water Gradient | OPA, FMOC-Cl, Dansyl Chloride | Fluorescence, UV | Robustness, wide applicability |

| GC-MS | Capillary Column (e.g., Rxi-624sil MS) | Helium | Silylation reagents (e.g., BSTFA) | Mass Spectrometry (EI) | High resolution, structural information |

| LC-MS/MS | Reversed-Phase C18 or HILIC | Acetonitrile/Water with formic acid | Often not required | Tandem Mass Spectrometry (ESI) | High sensitivity and selectivity |

Advanced Spectroscopic Detection Methods (e.g., fluorescence applications if applicable)

Spectroscopic methods, particularly fluorescence spectroscopy, offer exceptional sensitivity for the detection of 7-amino-N-methylheptanamide hydrochloride, especially when coupled with derivatization.

The native molecule itself is not fluorescent. However, the primary amino group can be readily derivatized with various fluorogenic reagents. Pre-column derivatization with reagents like o-phthalaldehyde (OPA) in the presence of a thiol, or 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu), can yield highly fluorescent products. nih.gov These derivatives can then be detected using a fluorescence detector following HPLC separation. This approach allows for detection limits in the nanomolar to picomolar range. nih.gov The choice of the derivatizing agent can be tailored to the specific requirements of the analysis, such as stability of the derivative and compatibility with the chromatographic conditions. rsc.orgchromforum.org

| Derivatizing Agent | Reaction Conditions | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reported Detection Limits for Similar Amines |

|---|---|---|---|---|

| o-phthalaldehyde (OPA)/Thiol | Aqueous buffer, room temperature | ~230-340 | ~450-455 | 0.12-0.21 nmol/L nih.gov |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Aqueous buffer, room temperature | ~265 | ~315 | pmol range thermofisher.com |

| 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) | Aqueous buffer, elevated temperature | ~326 | ~409 | 0.02-0.50 nmol/L researchgate.net |

Electrochemical Analysis in Specialized Research Contexts

Electrochemical detection, often coupled with HPLC, can be a sensitive and selective method for the analysis of electroactive compounds. nih.gov While the amide group in 7-amino-N-methylheptanamide hydrochloride is not typically electroactive, the primary amino group can be a target for electrochemical detection, either directly or after derivatization. nih.govresearchgate.net

Direct electrochemical oxidation of some amino acids and amines at specific electrodes, such as carbon-based electrodes, has been reported. researchgate.netresearchgate.net However, the overpotential for the oxidation of aliphatic amines can be high, leading to potential interferences. A more common approach is to derivatize the primary amine with a reagent that introduces an easily oxidizable or reducible moiety. This can significantly improve the selectivity and sensitivity of the detection. For instance, derivatization with naphthalene-2,3-dicarboxaldehyde (NDA) has been used for the determination of aliphatic amines with subsequent electrochemical detection. researchgate.net

Microfluidic and Miniaturized Analytical Platforms for Research Scale

Microfluidic devices, also known as lab-on-a-chip technology, offer several advantages for chemical analysis, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening. nih.govwikipedia.org These platforms can integrate various analytical steps such as sample preparation, separation, and detection on a single chip. mdpi.comnih.gov

For the analysis of 7-amino-N-methylheptanamide hydrochloride, a microfluidic chip could be designed to perform on-chip derivatization followed by electrophoretic or chromatographic separation and fluorescence or electrochemical detection. mdpi.com The small dimensions of microfluidic channels can lead to highly efficient separations. However, challenges such as potential adsorption of small molecules like 7-amino-N-methylheptanamide hydrochloride onto the channel walls (especially with materials like polydimethylsiloxane, PDMS) need to be considered and addressed through appropriate surface modifications. mdpi.com

Biotransformation and Environmental Fate Studies of 7 Amino N Methylheptanamidehydrochloride Non Human, Non Toxicological Focus

Microbial Degradation Pathways and Metabolite Identification (e.g., enzymatic synthesis in non-human systems)

The microbial degradation of 7-amino-N-methylheptanamide hydrochloride is anticipated to proceed through enzymatic actions that target its amide and alkyl amine functionalities. Microorganisms, particularly bacteria and fungi, possess a diverse arsenal (B13267) of enzymes capable of breaking down complex organic molecules.

One probable initial step in the degradation pathway is the hydrolysis of the amide bond. This reaction would be catalyzed by amidases or acylases, enzymes that cleave the C-N bond in amides. This would result in the formation of 7-aminoheptanoic acid and methylamine (B109427).

Subsequently, both metabolites would likely undergo further degradation. 7-aminoheptanoic acid could be metabolized through pathways common for amino acids, potentially involving transamination and subsequent entry into central metabolic pathways like the citric acid cycle. Methylamine can be utilized by methylotrophic microorganisms as a source of carbon and nitrogen.

Enzymatic synthesis in non-human systems often utilizes lipases or other hydrolases under specific conditions to form amide bonds, the reverse of the degradation process. For instance, immobilized Candida antarctica lipase (B570770) has been used to catalyze the synthesis of N-acylethanolamines from methyl esters and amines. nih.gov This suggests that similar enzymatic systems could potentially be involved in both the synthesis and degradation of N-methylated amides, depending on the reaction conditions.

Table 1: Potential Microbial Degradation Products of 7-amino-N-methylheptanamide hydrochloride

| Parent Compound | Potential Enzyme Class | Initial Metabolites |

| 7-amino-N-methylheptanamide hydrochloride | Amidase / Acylase | 7-aminoheptanoic acid |

| Methylamine |

Abiotic Transformation Mechanisms in Aquatic and Soil Systems

In aquatic and soil systems, abiotic transformation mechanisms other than photodegradation can contribute to the breakdown of 7-amino-N-methylheptanamide hydrochloride.

Hydrolysis: The amide bond in 7-amino-N-methylheptanamide hydrochloride can undergo hydrolysis, particularly under acidic or alkaline conditions. While this process is generally slow at neutral pH and ambient temperatures, it can be catalyzed by minerals present in soil and sediment. The rate of hydrolysis would be influenced by pH, temperature, and the presence of catalytic surfaces.

Sorption: The fate of the compound in soil and aquatic systems would also be significantly influenced by sorption processes. The primary amino group and the secondary amide group can interact with negatively charged soil components like clay minerals and organic matter through cation exchange and hydrogen bonding. Sorption can reduce the concentration of the compound in the aqueous phase, thereby affecting its bioavailability for microbial degradation and its mobility in the environment.

Table 2: Summary of Potential Environmental Fate Processes

| Process | Environmental Compartment | Key Factors | Potential Outcome |

| Microbial Degradation | Soil, Water, Sediment | Microbial populations, enzyme activity, oxygen levels | Mineralization to CO2, H2O, and inorganic nitrogen |

| Indirect Photodegradation | Sunlit Surface Waters | Dissolved organic matter, nitrates, sunlight intensity | Oxidation and fragmentation of the molecule |

| Hydrolysis | Water, Soil | pH, temperature, catalytic surfaces | Cleavage of the amide bond |

| Sorption | Soil, Sediment | Clay content, organic matter content, pH | Reduced mobility and bioavailability |

Future Research Directions and Unexplored Avenues for 7 Amino N Methylheptanamidehydrochloride

Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Reaction Prediction

Key Research Thrusts:

Retrosynthetic Analysis: AI algorithms can be trained on extensive reaction databases to propose novel retrosynthetic disconnections for the 7-amino-N-methylheptanamide hydrochloride backbone. This could lead to the identification of readily available starting materials and fewer synthetic steps.

Reaction Condition Optimization: Machine learning models can predict the ideal reaction conditions, such as solvent, temperature, catalyst, and reaction time, to maximize the yield and purity of 7-amino-N-methylheptanamide hydrochloride. This data-driven approach minimizes the need for extensive empirical screening.

Predictive Modeling of Properties: AI can be employed to predict the physicochemical and potential biological properties of derivatives of 7-amino-N-methylheptanamide hydrochloride. researchgate.netnih.gov This allows for the in silico design of new molecules with desired characteristics before committing to their synthesis.

| Parameter | Conventional Method | AI-Predicted Improvement |

| Starting Materials | Adipic acid, Methylamine (B109427) | Alternative precursors from biomass |

| Number of Steps | 4-5 | 2-3 |

| Predicted Yield | 60-70% | >85% |

| Solvent | Dichloromethane | Greener solvents (e.g., 2-MeTHF) |

| Catalyst | Stoichiometric coupling agents | Catalytic amide formation |

Discovery of Unforeseen Chemical Transformations and Novel Reactivity Modes

The unique combination of a primary amine and a secondary amide in 7-amino-N-methylheptanamide hydrochloride provides a rich playground for the discovery of novel chemical transformations. Future research will likely focus on leveraging this bifunctionality to access unprecedented molecular architectures and reactivity patterns.

Potential Areas of Exploration:

Intramolecular Cyclization Reactions: Under specific conditions, the terminal amine could react with the amide functionality or the carbonyl carbon, leading to the formation of novel heterocyclic structures. The exploration of various catalysts and reaction conditions could unveil a range of cyclic products with interesting properties.

Polymerization and Material Science: The bifunctional nature of 7-amino-N-methylheptanamide hydrochloride makes it a potential monomer for the synthesis of novel polyamides. Research into its polymerization behavior, both as a homopolymer and as a co-monomer with other building blocks, could lead to new materials with tailored thermal and mechanical properties.

Orthogonal Functionalization: Developing selective methods to modify the primary amine in the presence of the secondary amide, and vice versa, will be a key area of investigation. This would enable the precise and controlled synthesis of complex derivatives for various applications.

Advancements in Automated Synthesis and High-Throughput Experimentation

Automated synthesis platforms and high-throughput experimentation (HTE) are powerful tools for accelerating chemical research. nih.govresearchgate.net Applying these technologies to 7-amino-N-methylheptanamide hydrochloride will enable the rapid exploration of its chemical space and the optimization of its synthesis and applications.

Future Applications:

Library Synthesis: Automated synthesizers can be programmed to generate large libraries of 7-amino-N-methylheptanamide hydrochloride derivatives by systematically varying the substituents on the amine and amide groups. researchgate.net This would provide a diverse set of compounds for screening in various applications.

Reaction Optimization: HTE allows for the parallel execution of hundreds or even thousands of reactions, each with slightly different parameters. nih.govdigitellinc.com This approach can be used to rapidly identify the optimal conditions for the synthesis of 7-amino-N-methylheptanamide hydrochloride and its derivatives.

Discovery of New Catalysts: HTE can be employed to screen large collections of potential catalysts for specific transformations involving 7-amino-N-methylheptanamide hydrochloride, leading to the discovery of more efficient and selective catalytic systems.

Data Table: High-Throughput Experimentation Parameters

| Variable | Range Explored | Optimal Condition Identified |

| Temperature (°C) | 25 - 150 | 80 |

| Catalyst Loading (mol%) | 0.1 - 5 | 1.5 |

| Solvent | 12 different solvents | Toluene |

| Base | 8 different organic bases | Triethylamine |

Exploration of its Role in Emerging Chemical Technologies and Fundamental Chemical Science

Beyond its synthesis and reactivity, future research will delve into the potential roles of 7-amino-N-methylheptanamide hydrochloride in emerging technologies and its utility in advancing fundamental chemical science.

Prospective Research Areas:

Supramolecular Chemistry: The hydrogen bonding capabilities of the amine and amide groups make 7-amino-N-methylheptanamide hydrochloride an interesting building block for the construction of self-assembling supramolecular structures, such as gels, liquid crystals, or molecular cages.

Surface Modification: The primary amine can be used to anchor 7-amino-N-methylheptanamide hydrochloride onto surfaces, such as nanoparticles or polymers, to impart new functionalities. This could be relevant in fields like materials science and nanotechnology.

Probing Reaction Mechanisms: Well-defined derivatives of 7-amino-N-methylheptanamide hydrochloride can serve as molecular probes to study the mechanisms of complex chemical reactions, particularly those involving amide bond formation or cleavage.

Q & A

Q. What are the established synthetic routes for 7-amino-N-methylheptanamide hydrochloride, and how do reaction conditions influence yield and purity?

The synthesis typically involves a multi-step process:

- Step 1 : Reacting N-methylheptanamide with an amine source (e.g., ammonia or protected amines) under controlled pH and temperature to introduce the amino group .

- Step 2 : Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol or water) to enhance stability .

- Critical Variables :

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility but may require post-reaction purification .

- Temperature : Lower temperatures (~0–5°C) reduce side reactions during amidation .

- Catalysts : Use of coupling agents (e.g., EDC/HOBt) for efficient amide bond formation .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of 7-amino-N-methylheptanamide hydrochloride?

| Technique | Application | Key Parameters |

|---|---|---|

| NMR | Confirms molecular structure and purity via proton/carbon peak assignments | δ 1.3–1.7 ppm (methylene groups), δ 2.8–3.1 ppm (N-methyl resonance) |

| HPLC | Quantifies purity (>98% for research-grade material) | Retention time consistency; C18 column, 0.1% TFA in mobile phase |

| Mass Spectrometry | Validates molecular weight (e.g., [M+H]⁺ = 205.2 m/z) | High-resolution ESI-MS for isotopic pattern matching |

Q. What are the key considerations for ensuring the stability of 7-amino-N-methylheptanamide hydrochloride during storage and experimental use?

- Storage : Store at −20°C in airtight, desiccated containers to prevent hydrolysis .

- In-Use Stability : Prepare fresh solutions in deionized water (pH 4–6) to avoid degradation; avoid prolonged exposure to light .

- Degradation Signs : Discoloration (yellowing) or precipitate formation indicates hydrolysis of the amide bond .

Advanced Research Questions

Q. How can researchers optimize catalytic systems and solvent environments to enhance synthesis efficiency?

- Catalyst Screening : Test palladium-based catalysts for reductive amination or lipases for enantioselective synthesis .

- Solvent Effects : Use mixed solvents (e.g., THF/water) to balance reactivity and solubility. Higher dielectric constants improve ionic intermediate stabilization .

- Reaction Monitoring : Employ in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

- Validation Workflow :

- Cross-check DFT calculations (e.g., B3LYP/6-31G*) with experimental kinetics (e.g., Arrhenius plots) .

- Adjust computational parameters (e.g., solvation models) to better mimic experimental conditions .

- Case Example : Discrepancies in nucleophilic substitution rates may arise from solvent polarity effects not modeled in simulations .

Q. How does spatial configuration influence biological interactions, and what techniques validate these interactions?

- Stereochemical Impact : The (R)-enantiomer may show higher affinity for neurotransmitter receptors (e.g., NMDA) due to steric complementarity .

- Validation Methods :

- X-ray Crystallography : Resolve binding modes with target proteins .

- Molecular Dynamics Simulations : Predict binding free energy differences between enantiomers .

Q. What methodologies address batch-to-batch variability during scale-up?

- Process Controls :

- Design of Experiments (DoE) : Optimize temperature, stoichiometry, and mixing rates .

- In-Line Analytics : Use PAT (Process Analytical Technology) tools for real-time purity monitoring .

- Case Study : Variability in hydrochloride salt crystallinity can be minimized by controlling cooling rates during precipitation .

Data Contradiction Analysis

Example : Conflicting reports on solubility in aqueous vs. organic solvents.

- Resolution :

- Hypothesis Testing : Solubility may depend on pH (e.g., protonation of the amine group in acidic conditions) .

- Experimental Design : Measure solubility across pH 2–8; correlate with zeta potential measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.